molecular formula C24H32NaO4 B586368 Drospirenone Acid Sodium Salt CAS No. 1393356-37-0

Drospirenone Acid Sodium Salt

Katalognummer: B586368
CAS-Nummer: 1393356-37-0
Molekulargewicht: 407.506
InChI-Schlüssel: VFGQSXFVMIAZCL-LCFPDAFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Drospirenone Acid Sodium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives. Drospirenone itself is a progestin and antiandrogen medication, often combined with estrogens like ethinylestradiol for birth control and hormone therapy . This compound is a derivative that has been modified to enhance its solubility and stability for various applications.

Analyse Chemischer Reaktionen

Drospirenone Acid Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include trichloroisocyanuric acid, dichloroisocyanuric acid, and sodium salt dihydrates . The major products formed from these reactions are intermediates that lead to the final this compound.

Wissenschaftliche Forschungsanwendungen

Drospirenone Acid Sodium Salt has a wide range of scientific research applications:

Wirkmechanismus

Drospirenone Acid Sodium Salt exerts its effects primarily by acting as a progestin and antiandrogen. It binds to progesterone receptors, mimicking the effects of natural progesterone . Additionally, it has antimineralocorticoid activity, blocking aldosterone receptors, which increases sodium and water excretion . This dual action makes it effective in preventing ovulation and managing hormonal imbalances.

Vergleich Mit ähnlichen Verbindungen

Drospirenone Acid Sodium Salt is unique compared to other similar compounds due to its specific chemical structure and dual activity. Similar compounds include:

This compound stands out due to its enhanced solubility and stability, making it a valuable compound in both research and pharmaceutical applications.

Biologische Aktivität

Drospirenone Acid Sodium Salt, commonly referred to as Drospirenone (DRSP), is a synthetic progestin with notable biological activities, particularly in the realms of reproductive health and hormonal regulation. This article explores its mechanisms of action, pharmacological effects, clinical applications, and relevant research findings.

Target Receptors

Drospirenone primarily interacts with:

  • Progesterone Receptor (PR) : Acts as an agonist, mimicking the effects of natural progesterone.
  • Mineralocorticoid Receptor (MR) : Functions as an antagonist, providing anti-mineralocorticoid activity.
  • Androgen Receptor (AR) : Also acts as an antagonist, contributing to its antiandrogenic properties.

Biochemical Pathways

Drospirenone's action influences several biochemical pathways:

  • Sodium and Water Homeostasis : By blocking aldosterone at the MR, it promotes natriuresis (sodium excretion) and diuresis (increased urine production), which helps in managing conditions like hypertension and edema.
  • Hormonal Regulation : It inhibits the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to suppressed ovarian function and ovulation .

Pharmacokinetics

Drospirenone exhibits a bioavailability of approximately 66–85% , with high protein binding primarily to albumin. It is metabolized into inactive metabolites, including drospirenone acid and 4,5-dihydro-drospirenone-3-sulfate. The pharmacokinetic profile indicates that its effects can vary based on dosage and co-administration with other drugs .

Clinical Applications

Drospirenone is widely used in various clinical settings:

  • Contraception :
    • A study involving 1027 women using a combination of 3 mg DRSP and 20 μg ethinyl estradiol reported a Pearl index of 1.41 pregnancies per 100 women-years , indicating effective contraceptive efficacy .
    • A separate trial with a DRSP-only regimen demonstrated a Pearl index of 0.51 , suggesting comparable efficacy to traditional combined oral contraceptives .
  • Treatment of Polycystic Ovary Syndrome (PCOS) :
    • In a pilot study involving hirsute women with PCOS, treatment with DRSP resulted in significant improvements in hirsutism scores and hormonal profiles after 12 cycles .
  • Management of Premenstrual Syndrome (PMS) :
    • Studies indicate that DRSP can alleviate both emotional and physical symptoms associated with PMS, enhancing quality of life for affected women .

Case Studies

  • Hirsutism in PCOS : A clinical trial showed that after 12 cycles of treatment with DRSP, patients experienced significant reductions in testosterone levels and improvements in hirsutism scores .
  • Long-term Efficacy : A multicenter study over 13 cycles found that unscheduled bleeding decreased significantly from 49.1% in Cycle 1 to 22.8% by Cycle 13, indicating improved cycle control over time .

Data Table: Pharmacokinetic Comparison

Variable4 mg DRSP0.02 mg EE/3 mg DRSPRatio (4 mg vs EE/DRSP)
AUC (0–24 h) (ng × h/mL)543.5442.0123.0%
C max (ng/mL)27.337.572.7%
t max (h)3.51.7
AUC (t,ss) (ng × h/mL)1066.81394.576.5%
C max,ss (ng/mL)41.061.466.8%

This table illustrates the pharmacokinetic differences between DRSP alone and when combined with ethinyl estradiol (EE), highlighting the impact on drug absorption and peak concentrations .

Eigenschaften

CAS-Nummer

1393356-37-0

Molekularformel

C24H32NaO4

Molekulargewicht

407.506

InChI

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI-Schlüssel

VFGQSXFVMIAZCL-LCFPDAFPSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]

Synonyme

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.